molecular formula C21H23NO5S B11596774 Propyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11596774
M. Wt: 401.5 g/mol
InChI Key: FONQCDFQSLKTMC-UHFFFAOYSA-N
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Description

PROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of benzodioxole, benzothiophene, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzothiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

PROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
  • Propyl 4-(7-chloro-2H-1,3-benzodioxole-5-amido)benzoate

Uniqueness

PROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

propyl 2-(1,3-benzodioxole-5-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23NO5S/c1-3-8-25-21(24)18-14-6-4-12(2)9-17(14)28-20(18)22-19(23)13-5-7-15-16(10-13)27-11-26-15/h5,7,10,12H,3-4,6,8-9,11H2,1-2H3,(H,22,23)

InChI Key

FONQCDFQSLKTMC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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